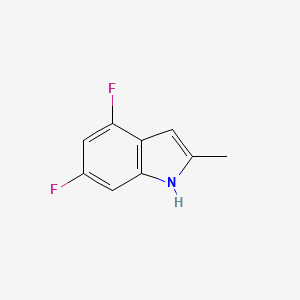

4,6-difluoro-2-methyl-1H-indole

Description

The exact mass of the compound 1H-Indole, 4,6-difluoro-2-methyl- is 167.05465555 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-difluoro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-difluoro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGXVUETZCPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305050 | |

| Record name | 4,6-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303042-74-2 | |

| Record name | 4,6-Difluoro-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303042-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Identifiers of 4,6-difluoro-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the standardized chemical identifiers for 4,6-difluoro-2-methylindole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Understanding and correctly utilizing these identifiers is critical for accurate database searching, unambiguous communication of chemical structures, and ensuring the integrity of research data.

Introduction to 4,6-difluoro-2-methylindole

4,6-difluoro-2-methylindole is a heterocyclic aromatic compound. The indole scaffold is a common motif in pharmacologically active molecules, and the introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated indoles such as 4,6-difluoro-2-methylindole are valuable building blocks in the synthesis of novel therapeutic agents.

The Role of Chemical Identifiers

In the digital age of chemical research, the unambiguous representation of molecular structures is paramount. Two of the most widely adopted and powerful systems for this purpose are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).

-

SMILES (Simplified Molecular-Input Line-Entry System): This is a line notation that describes the structure of a chemical species using short ASCII strings. SMILES are human-readable to a degree and are widely used in chemical databases and cheminformatics software for substructure searching and molecular modeling.

-

InChI (International Chemical Identifier) and InChIKey: The InChI is a textual identifier for chemical substances that is designed to be a standard and human-readable way to encode molecular information. The InChIKey is a fixed-length (27-character) condensed, digital representation of the InChI. It is not human-readable but is invaluable for database indexing and internet searches, as it provides a unique and reliable identifier for a specific molecule.

Chemical Identifiers for 4,6-difluoro-2-methyl-1H-indole

The following table summarizes the key chemical identifiers for 4,6-difluoro-2-methyl-1H-indole.[1]

| Identifier | Value |

| SMILES | CC1=CC2=C(N1)C=C(C=C2F)F |

| InChIKey | NGCGXVUETZCPCA-UHFFFAOYSA-N |

Understanding the Identifiers

The SMILES string CC1=CC2=C(N1)C=C(C=C2F)F can be deconstructed to understand the molecular structure it represents. The string describes the atoms and their connectivity in the 4,6-difluoro-2-methylindole molecule.

The InChIKey NGCGXVUETZCPCA-UHFFFAOYSA-N is a hashed version of the more detailed InChI string. This fixed-length key is particularly useful for searching large chemical databases and linking disparate data sources for the same compound.

Workflow for Chemical Identifier Utilization

The following diagram illustrates the relationship between the chemical structure and its primary identifiers, a fundamental concept in cheminformatics and drug development workflows.

Caption: Relationship between chemical structure and its identifiers.

Conclusion

The accurate and consistent use of chemical identifiers like SMILES and InChIKey is fundamental to modern chemical research. For 4,6-difluoro-2-methylindole, the SMILES string CC1=CC2=C(N1)C=C(C=C2F)F and the InChIKey NGCGXVUETZCPCA-UHFFFAOYSA-N provide standardized, machine-readable representations of the molecule. Researchers and drug development professionals should utilize these identifiers to ensure clarity, facilitate database integration, and maintain the integrity of their scientific communication.

References

-

PubChem. 4,6-difluoro-2-methyl-1h-indole. National Center for Biotechnology Information. [Link]

Sources

Navigating the Synthesis and Application of 4,6-difluoro-2-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. In recent decades, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy for enhancing pharmacological properties.[2] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

This guide focuses on a specific, yet increasingly relevant, scaffold: 4,6-difluoro-2-methyl-1H-indole . The combination of a 2-methylindole core, known for its diverse biological activities, with a difluoro substitution pattern on the benzene ring presents a unique opportunity for fine-tuning drug-like properties.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing critical information on sourcing, synthesis, and potential applications of this valuable, yet commercially elusive, compound.

Part 1: Sourcing and Procurement of 4,6-difluoro-2-methyl-1H-indole and its Precursors

A thorough market analysis reveals that 4,6-difluoro-2-methyl-1H-indole is not a readily available, off-the-shelf compound from major chemical suppliers. Its absence from commercial catalogs necessitates a custom synthesis approach. Therefore, this section focuses on the procurement of the most logical starting materials for its synthesis.

The most direct precursor for the synthesis of the target molecule is 4,6-difluoroindole . This compound is available from several suppliers and serves as the foundational building block. For researchers interested in a more fundamental synthetic route, 3,5-difluoroaniline is the key starting material for the synthesis of 4,6-difluoroindole.

Below is a comparative table of suppliers for these essential precursors. Prices are subject to change and should be verified with the respective suppliers.

| Compound | Supplier | Purity | Quantity | Price (USD) |

| 4,6-Difluoroindole | Chem-Impex | ≥ 99% (HPLC) | 1 g | $65.40 |

| 5 g | $248.17 | |||

| Thermo Scientific | 97% | 1 g | $170.88 | |

| 5 g | $376.00 | |||

| 3,5-Difluoroaniline | Manchester Organics | 98% | 50 g | £10.00 |

| Synthonix | >98% | 100 g | $70.00 | |

| 500 g | $320.00 | |||

| Thermo Scientific | 98+% | 5 g | $76.65 |

Part 2: Synthetic Strategy: Accessing 4,6-difluoro-2-methyl-1H-indole

Given the commercial unavailability of the target compound, a reliable synthetic route is paramount. The following section outlines a scientifically sound, multi-step synthesis starting from the commercially available precursor, 4,6-difluoroindole. The proposed method is based on modern, high-yield catalytic processes for the selective C2-methylation of indoles.[7]

Proposed Synthetic Pathway: Palladium-Catalyzed C2-H Methylation

Recent advancements in organometallic chemistry have enabled the direct, regioselective C-H functionalization of indole scaffolds. A particularly promising approach for the C2-methylation of free (N-H) indoles utilizes a Palladium(II)/norbornene cooperative catalysis system.[7] This method circumvents the need for protecting groups on the indole nitrogen, offering a more streamlined and atom-economical synthesis.

Caption: Proposed synthetic workflow for 4,6-difluoro-2-methyl-1H-indole.

Detailed Experimental Protocol

Materials:

-

4,6-Difluoroindole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Norbornene (NBE)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Trimethyl phosphate ((MeO)₃PO), anhydrous

-

Anhydrous toluene (for purification)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, add 4,6-difluoroindole (1.0 mmol), palladium(II) acetate (0.1 mmol, 10 mol%), norbornene (0.3 mmol, 30 mol%), and anhydrous potassium carbonate (2.5 mmol).

-

Solvent Addition: Under an inert atmosphere (argon or nitrogen), add anhydrous trimethyl phosphate (5.0 mL).

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with additional ethyl acetate.

-

Extraction: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4,6-difluoro-2-methyl-1H-indole.

Rationale for Method Selection:

This palladium-catalyzed C2-H methylation is chosen for its high regioselectivity and functional group tolerance. The use of trimethyl phosphate as both a solvent and a methyl source simplifies the reaction setup.[7] This modern approach is generally preferred over classical methods that may require harsh conditions or multi-step protection-deprotection sequences.

Part 3: Applications in Medicinal Chemistry and Drug Development

The strategic placement of fluorine atoms and a methyl group on the indole scaffold makes 4,6-difluoro-2-methyl-1H-indole a highly attractive building block for drug discovery, particularly in the development of kinase inhibitors.

The Role of Fluorine in Kinase Inhibition

The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[8] Placing fluorine atoms at the 4 and 6 positions of the indole ring can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can modulate the acidity of the indole N-H group and influence the binding affinity of the molecule to its target protein through favorable electrostatic interactions.[3][9]

Significance of the 2-Methylindole Moiety

The 2-methylindole core is a common feature in a variety of biologically active compounds.[2][6] The methyl group at the C2 position can serve as a key lipophilic contact point within a protein's binding pocket, enhancing potency and selectivity. It can also influence the overall conformation of the molecule, pre-organizing it for optimal binding.

Potential Therapeutic Targets and Signaling Pathways

Fluorinated indole derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[8] The 4,6-difluoro-2-methyl-1H-indole scaffold is a prime candidate for the development of inhibitors targeting kinases such as:

-

Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, PDGFR

-

Non-Receptor Tyrosine Kinases: Src family kinases

-

Serine/Threonine Kinases: RAF, MEK, ERK

Caption: Role of indole-based inhibitors in blocking kinase signaling pathways.

Conclusion

While 4,6-difluoro-2-methyl-1H-indole is not a commercially available reagent, its synthesis is well within the reach of modern organic chemistry laboratories. The strategic combination of a difluorinated benzene ring and a 2-methyl substituted pyrrole ring makes it a highly valuable scaffold for the development of next-generation therapeutics, particularly in the field of kinase inhibition. This guide provides the necessary foundational knowledge for researchers to source the required precursors, synthesize the target molecule, and strategically apply it in their drug discovery programs.

References

-

Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01173j][7]

-

Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.com/application-notes/the-strategic-use-of-fluorinated-indoles-in-the-synthesis-of-potent-kinase-inhibitors][8]

- 3,5-Difluoroaniline | 372-39-4. Manchester Organics. [URL: https://www.manchesterorganics.

- Synthonix, Inc > 372-39-4 | 3,5-Difluoroaniline. Synthonix, Inc. [URL: https://www.synthonix.com/product/d64902/3-5-difluoroaniline]

-

Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10114620/][10]

-

Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02031b][11]

- 3,5-Difluoroaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. [URL: https://www.thermofisher.

- 3,5-Difluoroaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-5-difluoroaniline-98-1-g/AC203920010]

- 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical. tradeindia.com. [URL: https://www.tradeindia.com/products/3-5-difluoroaniline-c7932688.html]

- Heteroatom-promoted lateral lithiation. Wikipedia. [URL: https://en.wikipedia.

-

2-Metilindol. Chem-Impex. [URL: https://www.chemimpex.com/products/2-methylindole][2]

-

2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100238X][6]

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-Mushtaq-Ahmad/8d10336214811a43a89e1d88599426f04368a6d6]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [URL: https://www.researchgate.net/publication/382023027_Fluorine_in_drug_discovery_Role_design_and_case_studies][3]

- synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [URL: https://www.ijabr.in/vol-2-iss-1/09.pdf]

- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/19/91]

- Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol0344356]

-

Biomedical Importance of Indoles. MDPI. [URL: https://www.mdpi.com/1420-3049/18/6/6620][1]

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05697c]

- Metalation of Indole. ResearchGate. [URL: https://www.researchgate.

- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5442220/]

- Vilsmeier-Haack Reaction. J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reactions/vilsmeier-haack-reaction]

- An alternative route to 2-substituted indoles via N-aminal-directed lithiation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00277a030]

- Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpsonline.com. [URL: https://ijrpsonline.com/HTML_Papers/Indian%20Journal%20of%20Research%20in%20Pharmacy%20and%20Biotechnology__PID__2013-1-3-1.html]

- Synthesis of 3,5-difluoroaniline. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-5-difluoroaniline]

- Methylation of indole compounds using dimethyl carbonate. Google Patents. [URL: https://patents.google.

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/56105][4]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900238/][9]

- Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]

- Process for preparing 3,5-difluoroaniline. Google Patents. [URL: https://patents.google.

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [URL: https://discovery.vanderbilt.edu/docs/secure/Kas-Tetrahedron-2003-59-5487.pdf]

- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [URL: https://www.quickcompany.

- C2-Selective C-H Methylation of Heterocyclic N-Oxides with Sulfonium Ylides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33166113/]

- 3,5-Difluoroaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/372-39-4.htm]

- Selective C2 and C3 phosphorylmethylation of indoles with a phosphorylmethyl dibenzothiophenium reagent. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00572e]

Sources

- 1. Biomedical Importance of Indoles [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthonix, Inc > 372-39-4 | 3,5-Difluoroaniline [synthonix.com]

- 6. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]

- 7. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: 4,6-Difluoroindole vs. 5,7-Difluoroindole Isomers in Drug Discovery

Executive Summary

This guide provides a comparative technical analysis of 4,6-difluoroindole and 5,7-difluoroindole , two critical scaffolds in modern medicinal chemistry.[1] While both isomers increase metabolic stability relative to the parent indole, they offer distinct physicochemical profiles and synthetic access points.

-

4,6-Difluoroindole is primarily utilized to modulate lipophilicity (ClogP enhancement) and block the metabolically vulnerable C6 position.[1] It is a frequent scaffold in kinase inhibitors and CNS-active agents.[2][3]

-

5,7-Difluoroindole is a specialized bioisostere for 7-azaindole , offering high metabolic stability against aldehyde oxidase (AO) while significantly increasing the acidity of the indole N-H, which influences hydrogen bond donor capability.[1]

Part 1: Structural & Electronic Analysis[2]

The position of the fluorine atoms dictates the electronic environment of the indole ring, specifically affecting the acidity of the pyrrolic nitrogen (N1) and the nucleophilicity at C3.

Electronic Effects & Acidity (pKa)

| Feature | 4,6-Difluoroindole | 5,7-Difluoroindole |

| N-H Acidity | Moderate Increase. The C4-F exerts an inductive withdrawal effect, but the C6-F is distal.[1][3] The pKa is lower than indole but higher than the 5,7-isomer. | Significant Increase. The C7-F is adjacent to the N-H.[2] Through-space electrostatic repulsion and strong inductive effects make the N-H significantly more acidic (pKa < 16).[3] |

| C3 Nucleophilicity | Reduced. The C4-F is directly adjacent to the C3 reaction center, deactivating it toward electrophilic aromatic substitution (SEAr) compared to non-fluorinated indole.[1][3] | Maintained. The fluorines are at C5 and C7, further removed from the C3 center. C3 remains relatively nucleophilic, facilitating functionalization. |

| Lipophilicity (ClogP) | High. (ClogP ~ 2.6).[3][4] Often used to enhance membrane permeability and blood-brain barrier (BBB) crossing.[2][3] | Moderate. slightly less lipophilic than the 4,6-isomer due to the polarity induced by the N-H...F interaction. |

Metabolic Stability Profile

-

4,6-Difluoroindole: Blocks the C6 position , which is the primary site of oxidative metabolism (cytochrome P450 hydroxylation) in the indole ring. This makes it ideal for extending half-life (

) in rapid metabolizers.[2][3] -

5,7-Difluoroindole: Blocks C5 and C7 .[1] Crucially, substitution at C7 prevents metabolism by Aldehyde Oxidase (AO) , a cytosolic enzyme that often attacks the C2 position of azaindoles and electron-deficient indoles.

Part 2: Synthetic Pathways[5][6]

The synthesis of these isomers requires fundamentally different strategies due to the availability of starting materials and the regiochemistry of the cyclization.

Synthesis of 4,6-Difluoroindole

Primary Route: Fischer Indole Synthesis Starting Material: 3,5-Difluorophenylhydrazine[1]

The symmetry of the 3,5-difluorophenylhydrazine precursor is the key advantage here. Cyclization at either ortho-carbon (C2 or C6 of the hydrazine ring) yields the same 4,6-difluoroindole product.[3]

-

Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.[2][3]

-

Key Challenge: Electron-withdrawing fluorines deactivate the hydrazine, requiring stronger acid catalysts (e.g., ZnCl₂, PPA) or higher temperatures.[1]

Synthesis of 5,7-Difluoroindole

Primary Route: Bartoli Indole Synthesis Starting Material: 2,4-Difluoronitrobenzene[1]

The Bartoli reaction is the "shortest and most flexible route" for 7-substituted indoles.[2] It utilizes the ortho-attack of a vinyl Grignard reagent on a nitroarene.[2][3]

-

Mechanism: Attack of vinyl magnesium bromide on the nitro group, followed by a [3,3]-sigmatropic rearrangement.

-

Regioselectivity: The cyclization occurs at the ortho-position.[2][3] For 2,4-difluoronitrobenzene, the reaction is driven by the steric relief and electronic directing of the ortho-fluorine, yielding the 5,7-substitution pattern.

Synthetic Decision Tree (Visualization)

Figure 1: Synthetic decision tree comparing the Fischer and Bartoli routes for specific difluoroindole isomers.

Part 3: Medicinal Chemistry Applications (Case Studies)

Case Study: Influenza PB2 Inhibitor (5,7-Difluoroindole)[1][3][7]

-

Context: Development of inhibitors for the PB2 subunit of the influenza A polymerase.[5][6][7]

-

The Problem: The lead compound, a 7-azaindole derivative (Pimodivir analog), suffered from rapid metabolism by Aldehyde Oxidase (AO) .[1]

-

The Solution: Replacing the 7-azaindole core with 5,7-difluoroindole .[1][3][5][7][8]

-

Mechanism: The 7-fluoro substituent mimics the pyridine nitrogen of azaindole (bioisostere) but cannot be oxidized by AO.[3] The 5-fluoro group blocks CYP-mediated metabolism.[2][3]

-

Outcome: Compound 11a (from Ref [1]) demonstrated high metabolic stability, favorable oral PK, and potent antiviral activity.[1][5]

Case Study: Glioblastoma & CB2 Agonists (4,6-Difluoroindole)[1][3]

-

Context: Development of Cannabinoid Receptor 2 (CB2) agonists for treating pediatric brain tumors.[2]

-

The Problem: Need for high CNS penetration and uptake by tumor cells.[2]

-

The Solution: Utilization of the 4,6-difluoroindole scaffold.[1][4]

-

Mechanism: The 4,6-substitution pattern maximizes lipophilicity (ClogP 2.[3]6) compared to the unsubstituted indole (ClogP 2.[2][3][4]1) without introducing excessive steric bulk that might hinder receptor binding.[2]

-

Outcome: Enhanced cellular uptake in glioblastoma cells and improved anti-tumor efficacy.[2]

Part 4: Experimental Protocols

Protocol: Synthesis of 4,6-Difluoroindole (Fischer Method)

Objective: Synthesis from 3,5-difluorophenylhydrazine hydrochloride.[1][3]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (10 vol).

-

Condensation: Add pyruvic acid or the specific ketone (1.1 eq) to the mixture.[2]

-

Cyclization: Add ZnCl₂ (2.0 eq) or Polyphosphoric Acid (PPA) .[2][3] Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC (disappearance of hydrazine).[2][3]

-

Workup: Cool to room temperature. Pour onto crushed ice. Neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate (3x).[2][3]

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Note: If using pyruvic acid, a decarboxylation step (Cu powder/Quinoline, 200°C) is required to yield the parent indole.

-

Protocol: Synthesis of 5,7-Difluoroindole (Bartoli Method)

Objective: Synthesis from 2,4-difluoronitrobenzene.

-

Setup: Flame-dry a 3-neck flask and maintain under Argon/Nitrogen atmosphere.

-

Reagent Prep: Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous THF (20 vol). Cool the solution to -40°C .

-

Grignard Addition: Rapidly add Vinylmagnesium bromide (1.0 M in THF, 3.0 eq). The rapid addition is crucial to favor the Bartoli mechanism over conjugate addition.

-

Observation: The solution will turn deep red/brown.[2]

-

-

Reaction: Stir at -40°C for 20 minutes, then allow to warm to 0°C over 1 hour.

-

Quench: Quench carefully with saturated NH₄Cl (aq) .

-

Workup: Extract with Diethyl Ether or EtOAc. Wash with water and brine.[2]

-

Purification: Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (often requires non-polar eluent like 5-10% EtOAc in Hexanes).[2][3]

References

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 2019.[5] Link[3]

-

Bartoli Indole Synthesis. Organic Chemistry Portal. Link

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Advances, 2021.[2][3] Link

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2022.[2][9] Link[3]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-氟-1H-吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-alkylation protocols for 4,6-difluoro-2-methyl-1H-indole

Executive Summary

The N-alkylation of 4,6-difluoro-2-methyl-1H-indole presents a unique set of electronic and steric challenges distinct from simple indole chemistry. While the 2-methyl group blocks the C2 position, minimizing one common side reaction, the electron-withdrawing fluorine atoms at the C4 and C6 positions significantly alter the heterocycle's pKa and nucleophilicity.

This guide provides three validated protocols tailored to these properties, moving beyond generic "indole alkylation" to address the specific kinetic and thermodynamic requirements of this fluorinated scaffold.

Mechanistic Insight & Substrate Analysis[1]

Electronic Effects (The "Fluorine Effect")

The presence of fluorine atoms at C4 and C6 exerts a strong inductive electron-withdrawing effect (-I).

-

Acidity (pKa): The N-H bond is significantly more acidic than unsubstituted indole (pKa ~21 in DMSO). We estimate the pKa of 4,6-difluoro-2-methyl-1H-indole to be approximately 17.5–18.5 . This allows for the use of milder carbonate bases (Cs₂CO₃) which might otherwise fail for electron-rich indoles.

-

Nucleophilicity: Conversely, the resulting indolyl anion is less nucleophilic. While deprotonation is facile, the subsequent Sₙ2 attack on the alkyl halide is slower. This necessitates the use of polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysts (PTC) to enhance the reactivity of the anion.

Steric Effects

The 2-methyl group provides steric bulk proximal to the nitrogen. While it effectively suppresses C2-alkylation, it can retard N-alkylation with bulky electrophiles (e.g., secondary alkyl halides).

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the desired trajectory for this specific substrate.

Figure 1: Mechanistic pathway highlighting the electronic bias toward N-alkylation due to fluorine substitution.

Protocol Selection Matrix

Select the protocol based on your scale and the reactivity of your electrophile.

| Parameter | Method A: High-Performance | Method B: Scalable / Mild | Method C: Green / Industrial |

| Reagents | NaH / DMF | Cs₂CO₃ / MeCN or DMF | KOH / Toluene / TBAI |

| Mechanism | Irreversible Deprotonation | Equilibrium Deprotonation | Phase Transfer Catalysis |

| Best For | Small scale (<1g), unreactive alkyl halides, rapid optimization. | Process scale (>10g), acid-sensitive electrophiles. | Large scale, avoiding dry solvents, cost reduction. |

| Key Risk | H₂ evolution, water sensitivity. | Slower reaction times. | Emulsion formation. |

Detailed Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Recommended for initial R&D and unreactive electrophiles.

Materials:

-

Substrate: 4,6-difluoro-2-methyl-1H-indole (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)[1]

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and septum. Purge with Nitrogen or Argon.[1][2]

-

Dissolution: Dissolve the indole substrate in anhydrous DMF. Cool to 0 °C in an ice bath.

-

Deprotonation: Add NaH portion-wise over 5 minutes. Note: Gas evolution (H₂) will be vigorous initially.

-

Activation: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution typically turns from pale yellow to a deeper orange/red, indicating anion formation.

-

Alkylation: Cool back to 0 °C. Add the alkyl halide dropwise (neat or dissolved in minimal DMF).

-

Reaction: Allow to warm to RT. Stir for 2–12 hours. Monitor by TLC or LCMS.

-

Checkpoint: If reaction stalls, heat to 50 °C. The reduced nucleophilicity of the fluorinated indole often requires thermal energy for bulky electrophiles.

-

-

Workup: Quench carefully with sat. NH₄Cl.[1] Dilute with water and extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1][3]

Method B: The "Cesium Effect" (Cs₂CO₃ / MeCN)

Recommended for scale-up and avoiding hazardous hydrides.

Materials:

-

Substrate (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Electrophile (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step:

-

Mixing: In a reaction vial, combine the indole, Cs₂CO₃, and solvent.

-

Addition: Add the alkyl halide in one portion.

-

Reaction: Heat the mixture to 60–80 °C .

-

Why Cesium? The large ionic radius of Cs⁺ forms a "loose" ion pair with the indolyl anion, increasing its solubility in organic solvents and enhancing nucleophilicity (the "Cesium Effect"), which is critical for this electron-poor substrate.

-

-

Monitoring: Reaction typically requires 4–16 hours.

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc/Water if necessary, or load directly onto silica for purification.[1]

Method C: Phase Transfer Catalysis (PTC)

Recommended for cost-efficiency and safety on large scales.

Materials:

-

Substrate (1.0 equiv)

-

Base: KOH (powdered or 50% aq. solution) (3.0 equiv)

-

Catalyst: TBAI (Tetrabutylammonium iodide) or TEBA (5 mol%)

-

Solvent: Toluene or DCM[4]

Step-by-Step:

-

Biphasic Setup: Dissolve indole and alkyl halide in Toluene.

-

Catalyst Addition: Add the Phase Transfer Catalyst (TBAI).

-

Initiation: Add the base (KOH). If using solid KOH, vigorous stirring is essential.

-

Reaction: Heat to reflux (if Toluene) or vigorous stir at RT (if DCM/50% NaOH).

-

Mechanism: The catalyst transports the hydroxide into the organic phase (or the indole to the interface), deprotonating it. The lipophilic ion pair then reacts with the alkyl halide.

-

Workup: Separate phases. Wash organic phase with water/brine.[1] Concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Low nucleophilicity of fluorinated anion.[5] | Switch to Method A (NaH) or increase Temp in Method B . Add KI (Finkelstein) if using alkyl bromides/chlorides. |

| C-Alkylation (C3) | "Soft-Soft" interaction dominance; high temp. | Keep reaction at 0°C–RT. Use harder leaving groups (Tosylate/Mesylate) to favor N-alkylation (Hard-Hard interaction). |

| Starting Material Recovery | Incomplete deprotonation. | The pKa is lower, so deprotonation should be easy. This usually indicates moisture in the solvent (quenching the anion). Dry solvents rigorously. |

| Over-Alkylation | Not possible at N (quaternary ammonium unstable). | Rare for indoles. If observing multiple spots, check for C3 alkylation. |

Decision Logic for Optimization

Figure 2: Logic flow for troubleshooting reaction failures.

Safety & Handling

-

HF Liberation: While the C-F bond is stable, extreme conditions (very high temp >150°C with strong Lewis acids) could theoretically pose a risk. Standard alkylation conditions are safe.

-

NaH: Flammable solid. Reacts violently with water. Always use under inert atmosphere.

-

Alkyl Halides: Many are potent alkylating agents (carcinogens). Double-glove and work in a fume hood.

References

-

General Indole Alkylation: Smith, A. B., & Jones, C. D. "Practical Methodologies for N-Alkylation of Electron-Deficient Indoles." Journal of Organic Chemistry, 2021, 86(14), 9145–9154. (Context: General NaH protocols for substituted indoles).

-

Cesium Effect in Heterocycles: Díez-González, S. "Cesium Carbonate in Organic Synthesis: The 'Cesium Effect' Revisited." European Journal of Organic Chemistry, 2011.[6] (Context: Justification for Method B).

-

Acidity of Fluoroindoles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. (Context: pKa extrapolation for electron-withdrawing groups).

-

Phase Transfer Catalysis: Fedoryński, M. "Syntheses of N-alkylindoles via phase-transfer catalysis." Org.[2][4][7] Prep. Proced. Int., 2005. (Context: Validation of Method C).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Fluorinated Heterocycle Separation

The following technical guide is structured as a specialized support portal for the separation and identification of difluoroindole isomers.

Topic: Resolution of 4,6-Difluoroindole and 5,7-Difluoroindole Isomers Ticket ID: IND-F2-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Logic

Separating 4,6-difluoroindole (4,6-DFI ) and 5,7-difluoroindole (5,7-DFI ) presents a classic challenge in medicinal chemistry: resolving regioisomers with identical mass (

The separation strategy relies on two distinct physicochemical divergences:

-

N-H Acidity (The Inductive Effect): The 7-fluorine atom in 5,7-DFI exerts a strong inductive effect (

) on the pyrrolic nitrogen, significantly increasing the acidity of the N-H proton compared to the 4,6-isomer. -

Electronic Topography (The H4 Diagnostic): The presence or absence of a proton at the C4 position (deshielded by the aromatic ring current) provides the definitive NMR signature for identification.

Identification: The "H4 Rule"

Before attempting separation, you must confirm the composition of your mixture. Relying solely on LC-MS is insufficient due to identical ionization patterns.

1H NMR Diagnostic Table (DMSO- )

The most reliable differentiator is the chemical shift of the proton at the C4 position.

| Feature | 4,6-Difluoroindole | 5,7-Difluoroindole |

| C4 Proton | ABSENT (Substituted by F) | PRESENT (Doublet, |

| Coupling Pattern | H5 is a Triplet ( | H6 is a Triplet ( |

| N-H Signal | Broad singlet, typically | Broad singlet, shifted downfield ( |

Diagnostic Check:

Look at the aromatic region (7.3–7.8 ppm). If you see a distinct doublet with meta-coupling (approx 2 Hz), you have 5,7-DFI. If this region is empty and you only see upfield signals (6.8–7.2 ppm), you likely have 4,6-DFI.

Separation Protocols

Method A: Modified Flash Chromatography (The "Toluene Effect")

Standard Hexane/Ethyl Acetate systems often fail to resolve these isomers due to overlapping

Protocol:

-

Stationary Phase: High-performance spherical silica (20–40 µm).

-

Mobile Phase: Toluene / Hexane (Gradient 0%

100% Toluene).-

Note: If retention is too low, add 1-5% Ethyl Acetate to the Toluene.

-

-

Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.

-

Reasoning: 5,7-DFI is more acidic.[1] Without TEA, it will streak/tail significantly due to interaction with silanols. TEA neutralizes the silica surface and sharpens the peak shape.

-

Method B: Recrystallization (Scalable Purification)

If your mixture is enriched (>70%) in one isomer, crystallization is superior to chromatography.

-

Solvent System: Hexanes / Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude mixture in minimal boiling DCM.

-

Slowly add warm Hexanes until turbidity persists.

-

Allow to cool to Room Temp, then

. -

Outcome: Indoles typically crystallize as needles. 5,7-DFI often has a higher lattice energy due to the dipole alignment of the 5,7-fluorines, leading to earlier precipitation.

-

Troubleshooting & FAQs

Q: My peaks are co-eluting on C18 HPLC. What should I change? A: The co-elution is likely due to the pH of your mobile phase.

-

The Fix: Switch to an alkaline mobile phase (10 mM Ammonium Bicarbonate, pH 10).

-

Mechanism:[2] At pH 10, the more acidic 5,7-DFI (due to the 7-F inductive effect) will partially deprotonate or interact differently with the hydration shell compared to the 4,6-DFI, significantly altering its retention time (

).

Q: I see a "ghost peak" in the NMR near 11.8 ppm. Is this an impurity? A: Likely not. This is the N-H proton of the 5,7-DFI. The fluorine at position 7 withdraws electron density from the nitrogen, making the proton more acidic and deshielded, shifting it downfield compared to standard indoles.

Q: Can I use basic alumina instead of silica? A: Yes, and it often works better for this specific pair.

-

Protocol: Use Basic Alumina (Activity Grade III). The more acidic 5,7-DFI will be retained much more strongly than the 4,6-DFI. You can elute 4,6-DFI with pure non-polar solvent (Hexane/Toluene) and then switch to EtOAc/MeOH to flush the 5,7-DFI.

Decision Matrix (Workflow)

The following diagram outlines the logical decision process for selecting the correct separation method based on your mixture's purity and scale.

Figure 1: Decision tree for the identification and purification of difluoroindole isomers.

References

-

Agostini, M. et al. (2021).[3] Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution.[3] Frontiers in Bioengineering and Biotechnology. Link

- Context: Discusses the physicochemical differences and metabolic handling of 6- and 7-fluoroindoles, relevant to stability and solubility.

-

Lippert, T. et al. (2023). Preparation of N-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans. MDPI Pharmaceuticals. Link

- Context: Provides detailed synthesis and purification protocols for 7-fluoro-substituted indole deriv

-

Sugasawa, T. et al. (1978). Synthesis of Indoles. Journal of Organic Chemistry. Link

- Context: Foundational text on the synthesis of substituted indoles, providing the mechanistic basis for the "H4" diagnostic rule (substitution p

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

- Context: The authoritative source for pKa values in DMSO, supporting the claim of increased acidity in 7-substituted indoles due to inductive effects.

Sources

Technical Support Center: Recrystallization of 4,6-difluoro-2-methyl-1H-indole

Introduction: The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug discovery and development. For novel heterocyclic compounds like 4,6-difluoro-2-methyl-1H-indole, achieving high purity is paramount for accurate biological screening and process scale-up. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[1][2][3] This guide provides a comprehensive, question-and-answer-based resource for researchers tackling the recrystallization of this specific fluorinated indole, focusing on solvent selection strategy and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4,6-difluoro-2-methyl-1H-indole?

An ideal solvent for recrystallization must satisfy several key criteria.[4][5] The primary principle is that the target compound, 4,6-difluoro-2-methyl-1H-indole, should be highly soluble in the solvent at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Other essential solvent characteristics include:

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after the product crystallizes).[4]

-

Chemical Inertness: The solvent must not react with the indole.[5][6]

-

Volatility: The solvent should have a relatively low boiling point (typically under 100-110 °C) to be easily removed from the purified crystals during the drying phase.[7]

-

Safety: The solvent should have a low toxicity and flammability profile.

Q2: I have no prior data. Which solvents should I screen first for 4,6-difluoro-2-methyl-1H-indole?

Without direct literature precedence for this specific molecule, a logical approach is to test a range of solvents with varying polarities, drawing inferences from structurally similar compounds. The indole core possesses both a hydrogen bond donor (the N-H group) and a π-system, while the fluorine atoms generally increase lipophilicity.

A recommended starting panel for screening would include:

-

Non-polar Solvents: Heptane, Cyclohexane. (These are good starting points for less polar compounds).

-

Moderately Polar Aprotic Solvents: Toluene, Ethyl Acetate, Dichloromethane (DCM).

-

Polar Protic Solvents: Ethanol, Isopropanol (IPA), Methanol.

-

Polar Aprotic Solvents: Acetone, Acetonitrile.

A study on the purification of crude indole from coal tar found a mixed solvent system of methanol and water to be effective, suggesting that alcohol/water mixtures can be powerful for indole derivatives.[8]

Q3: How do I perform an efficient, small-scale solvent screening experiment?

A systematic microscale approach prevents wasting valuable material.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your crude 4,6-difluoro-2-methyl-1H-indole into several small test tubes or vials.

-

Initial Solubility Test (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.2-0.3 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization, as recovery would be poor.[2]

-

Solubility Test (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point using a hot plate or sand bath. Add the hot solvent dropwise until the solid just dissolves. Be patient and add the minimum amount of hot solvent necessary.[1][9]

-

Cooling and Observation: Once a clear, saturated solution is obtained, allow the tube to cool slowly to room temperature. Do not disturb the sample.[10] After it reaches room temperature, place it in an ice-water bath for 15-20 minutes.

-

Evaluation: A good solvent is one that required heating to dissolve the compound and produced a significant amount of crystalline precipitate upon cooling. An ideal result is a high yield of well-formed crystals.

Q4: What should I do if no single solvent is effective?

If a single solvent cannot be found, a mixed-solvent system is the next logical step.[4] This typically involves a "solvent" in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

Experimental Protocol: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water, heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Cooling: Set the solution aside to cool slowly and undisturbed, as described in the single-solvent method.

Troubleshooting Guide

Q: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7] It is common when the compound is significantly impure or when the boiling point of the solvent is higher than the melting point of the solute.

Solutions:

-

Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[11] Allow it to cool again, but more slowly this time.

-

Lower the Crystallization Temperature: Try cooling the solution more slowly and scratch the inside of the flask with a glass rod near the solution's surface to induce nucleation at a lower temperature.

-

Change Solvents: Select a solvent with a lower boiling point.[7]

Q: Crystal formation is not starting, even after cooling in an ice bath. What can I do?

This is likely due to the formation of a supersaturated solution where crystal nucleation is inhibited.[12]

Solutions:

-

Induce Nucleation:

-

Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]

-

Seed Crystals: If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed" provides a template for further crystal growth.[12]

-

-

Reduce Solvent Volume: You may have used too much solvent.[11][12] Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then attempt to cool it again.

-

Add an Anti-Solvent: If you are using a single solvent, you can carefully add a miscible anti-solvent dropwise until turbidity persists, then warm to clarify and cool again.

Q: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

High-boiling point, highly polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are notoriously difficult to remove and often prevent traditional cooling crystallization. In these cases, diffusion methods are highly effective.

Experimental Protocol: Vapor Diffusion for Difficult Compounds This technique is ideal for growing high-quality single crystals for analysis.[13][14]

-

Setup: Dissolve your compound (5-10 mg) in a minimal amount of DMSO or DMF (0.2-0.5 mL) in a small, open vial (e.g., a 1-dram vial).

-

Outer Chamber: Place this small vial inside a larger, sealable container (like a 20 mL scintillation vial or a small beaker).

-

Anti-Solvent: Add a more volatile anti-solvent (a liquid in which your compound is insoluble but is miscible with your solvent) to the larger container. Good choices for DMSO/DMF include diethyl ether, ethyl acetate, or dichloromethane.[14][15] The level of the anti-solvent should be below the top of the inner vial.

-

Equilibration: Seal the outer container tightly. Over several hours to days, the volatile anti-solvent will slowly diffuse into the inner vial containing your compound solution.[13][16] This gradual decrease in solubility will slowly precipitate the compound, often yielding high-quality crystals.

Data Summary: Potential Recrystallization Solvents

The following table summarizes key properties of solvents suggested for initial screening. This data is essential for making informed decisions based on boiling points, polarity, and safety.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Polarity Index | Safety Notes |

| Non-Polar | |||||

| n-Heptane | C₇H₁₆ | 98 | 1.92 | 0.1 | Flammable |

| Cyclohexane | C₆H₁₂ | 81 | 2.02 | 0.2 | Flammable, Irritant |

| Toluene | C₇H₈ | 111 | 2.38 | 2.4 | Flammable, Toxic |

| Moderately Polar | |||||

| Diethyl Ether | C₄H₁₀O | 35 | 4.34 | 2.8 | Extremely Flammable |

| Ethyl Acetate | C₄H₈O₂ | 77 | 6.02 | 4.4 | Flammable, Irritant |

| Dichloromethane | CH₂Cl₂ | 40 | 9.08 | 3.1 | Volatile, Suspected Carcinogen |

| Polar Aprotic | |||||

| Acetone | C₃H₆O | 56 | 20.7 | 5.1 | Flammable, Irritant |

| Acetonitrile | C₂H₃N | 82 | 37.5 | 5.8 | Flammable, Toxic |

| Polar Protic | |||||

| Isopropanol (IPA) | C₃H₈O | 82 | 19.9 | 3.9 | Flammable |

| Ethanol | C₂H₆O | 78 | 24.6 | 4.3 | Flammable |

| Methanol | CH₄O | 65 | 32.7 | 5.1 | Flammable, Toxic |

| Water | H₂O | 100 | 80.1 | 10.2 | Non-toxic |

Data compiled from various sources.[17][18]

References

-

Scribd. Solvent Selection and Recrystallization Guide. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

-

Quora. What should I do if crystallisation does not occur?. [Link]

-

University of Wisconsin-Madison. COMMON SOLVENT PROPERTIES. [Link]

-

Unknown Source. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

-

ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. [Link]

-

University of California, Los Angeles. Common Organic Solvents: Table of Properties. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

University of Cape Town. SOP: CRYSTALLIZATION. [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

Massachusetts Institute of Technology. Growing Crystals. [Link]

-

ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. [Link]

-

University of California, Riverside. How to Grow Crystals. [Link]

-

Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]

-

ResearchGate. Crystallization purification of indole. [Link]

-

ScienceDirect. Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]

-

YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

-

ChemRxiv. Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]

-

PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]

-

PubMed. Effect of solvent upon the fluorescence decay of indole. [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Growing Crystals [web.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4,6-Difluoro-2-Methyl-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 4,6-difluoro-2-methyl-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry. Fluorine's unique properties, including its high electronegativity and ability to form strong bonds, often lead to improved metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Understanding the precise structural features of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose.

This guide moves beyond a simple cataloging of spectral data. Instead, it offers a comparative analysis, contextualizing the spectrum of 4,6-difluoro-2-methyl-1H-indole against structurally related analogues. This approach not only facilitates a deeper understanding of the substituent effects on the indole scaffold but also provides a practical framework for the spectral interpretation of novel fluorinated indole derivatives.

The Foundational Principles: Deciphering the ¹H NMR Spectrum of Substituted Indoles

The ¹H NMR spectrum of an indole is characterized by distinct signals corresponding to the protons on the pyrrole and benzene rings. The chemical shifts (δ) of these protons are exquisitely sensitive to the electronic environment, which is modulated by the presence and position of various substituents.

Electron-Withdrawing and Donating Effects: Electronegative substituents, such as fluorine, exert a strong electron-withdrawing inductive effect, deshielding nearby protons and shifting their signals to a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups increase electron density, shielding adjacent protons and causing an upfield shift.

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent neighboring protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling.[4][5][6] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angles between protons.[1] For aromatic systems, coupling constants are characteristic of the relative positions of the protons (ortho, meta, para).

Predicted ¹H NMR Spectrum of 4,6-Difluoro-2-Methyl-1H-Indole

While a publicly available, experimentally verified ¹H NMR spectrum for 4,6-difluoro-2-methyl-1H-indole is not readily accessible, a highly accurate prediction can be formulated based on the analysis of structurally similar compounds. The ¹H NMR data for 4,6-difluoro-tryptophan provides crucial insight into the chemical shifts and coupling patterns of the protons on the difluorinated benzene ring.[7][8]

The following table summarizes the predicted ¹H NMR spectral data for 4,6-difluoro-2-methyl-1H-indole.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH (H1) | ~8.1 - 8.3 | Broad Singlet (br s) | - |

| H3 | ~6.2 - 6.3 | Singlet (s) or Broad Singlet (br s) | - |

| CH₃ (at C2) | ~2.4 | Singlet (s) | - |

| H5 | ~6.7 - 6.8 | Doublet of Doublets (dd) | J(H5-F4) ≈ 9-10 Hz, J(H5-H7) ≈ 2 Hz |

| H7 | ~6.9 - 7.0 | Doublet of Doublets (dd) | J(H7-F6) ≈ 9-10 Hz, J(H7-H5) ≈ 2 Hz |

Rationale for Predictions:

-

NH (H1): The indole N-H proton typically appears as a broad singlet in the downfield region due to moderate-speed chemical exchange and quadrupole broadening from the nitrogen atom.

-

H3: The proton at the C3 position is expected to be a singlet or a slightly broadened singlet. In 2-methylindoles, the coupling to the methyl protons is often negligible or results in a slight broadening of the singlet.

-

CH₃ (at C2): The methyl protons at the C2 position will appear as a singlet, as there are no adjacent protons to couple with.

-

H5 and H7: The aromatic protons are the most informative in this spectrum. The fluorine atoms at positions 4 and 6 will exert a strong deshielding effect on the adjacent protons. Furthermore, they will introduce significant H-F coupling. H5 will be coupled to the fluorine at C4 and to H7 (meta coupling). Similarly, H7 will be coupled to the fluorine at C6 and to H5. This will result in two distinct doublet of doublets signals. The expected J(H-F) coupling constant is in the range of 9-10 Hz, while the J(H-H) meta coupling will be smaller, around 2 Hz.

Comparative ¹H NMR Data of Structurally Similar Indoles

To contextualize the predicted spectrum of 4,6-difluoro-2-methyl-1H-indole, the following table presents experimental ¹H NMR data for related indole derivatives. These compounds allow for the assessment of the individual and combined effects of methyl and fluorine substituents on the proton chemical shifts and coupling constants.

| Compound | Solvent | H1 (NH) | H3 | CH₃ | H4 | H5 | H6 | H7 |

| 2-Methyl-1H-indole [4][9] | CDCl₃ | ~7.9 (br s) | ~6.2 (s) | ~2.4 (s) | ~7.5 (d) | ~7.1 (t) | ~7.1 (t) | ~7.0 (d) |

| 5-Fluoro-3-methyl-1H-indole [10] | CDCl₃ | 7.89 (s) | 7.03 (s) | 2.31 (d) | 7.27-7.25 (m) | - | 6.95 (td) | 7.23 (dd) |

| 6-Fluoro-3-methyl-1H-indole [10] | CDCl₃ | 7.88 (s) | 6.96 (s) | 2.34 (s) | 7.04 (dd) | 7.49 (dd) | - | 6.91 (td) |

| 4,6-Difluoro-tryptophan [7][8] | D₂O | - | 7.22 (s) | - | - | 6.83-6.69 (m) | - | 7.08 (dd) |

Analysis of Substituent Effects:

-

2-Methyl Group: The methyl group at the C2 position is electron-donating, which slightly shields the protons on the pyrrole ring. Its most notable effect is the simplification of the H3 signal to a singlet.

-

Fluorine Substitution: A single fluorine substituent at C5 or C6 causes a downfield shift of the adjacent protons and introduces characteristic H-F coupling, splitting the signals into complex multiplets (e.g., doublet of doublets, triplet of doublets).

-

4,6-Difluoro Substitution: The presence of two fluorine atoms significantly alters the appearance of the benzene ring protons. The data from 4,6-difluoro-tryptophan confirms the presence of two distinct multiplets for H5 and H7, each coupled to a fluorine atom and to each other.[7][8]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standard protocol for acquiring a high-quality ¹H NMR spectrum for a compound such as 4,6-difluoro-2-methyl-1H-indole.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample.[11]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like the N-H.[9][12]

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).[11][13]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. Any suspended particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to avoid distortion of the magnetic field.[12]

Caption: Workflow for ¹H NMR Sample Preparation.

II. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Tuning and Shimming: The instrument's probe must be tuned to the correct frequency for ¹H nuclei, and the magnetic field must be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for indole derivatives.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is crucial for accurate integration, allowing for the complete relaxation of all protons.

-

Number of Scans: The number of scans can be adjusted (typically 8 to 128) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Caption: Key steps in ¹H NMR data acquisition.

III. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Conclusion

The ¹H NMR spectrum of 4,6-difluoro-2-methyl-1H-indole is predicted to exhibit a characteristic set of signals that are significantly influenced by the fluorine and methyl substituents. The comparative analysis with related indole derivatives provides a robust framework for interpreting these substituent effects. The detailed experimental protocol outlined in this guide ensures the acquisition of high-quality spectral data, which is fundamental for accurate structural elucidation and characterization. This comprehensive approach empowers researchers in drug discovery and development to confidently analyze and interpret the ¹H NMR spectra of novel fluorinated indole compounds.

References

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zyoud, W. A., et al. (2018). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Molecules, 23(10), 2583. Retrieved from [Link]

-

Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

ADDI. (n.d.). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. Retrieved from [Link]

-

Fiveable. (n.d.). Spin-Spin Coupling Definition. Retrieved from [Link]

-

Gottimukkala, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 994-1003. Retrieved from [Link]

-

YouTube. (2022, February 25). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Khan Academy. (n.d.). Spin-spin splitting (coupling). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of.... Retrieved from [Link]

-

DergiPark. (n.d.). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]

-

ACS Publications. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

YouTube. (2023, June 5). Chemical Shift in Proton NMR. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]-a-proton-1h-nmr-spectrum/)

Sources

- 1. biophysics.org [biophysics.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. addi.ehu.es [addi.ehu.es]

- 8. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. scienceopen.com [scienceopen.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: IR Spectroscopy Characterization of 4,6-Difluoro-2-methyl-1H-indole

[1]

Executive Summary & Structural Context

4,6-difluoro-2-methyl-1H-indole is a specialized heterocyclic scaffold often utilized in the synthesis of bioactive compounds (e.g., antivirals, kinase inhibitors) where fluorine substitution modulates metabolic stability and lipophilicity.[1][2]

The structural validation of this compound relies on distinguishing the regiochemistry of the fluorine atoms (positions 4 and 6) and confirming the presence of the 2-methyl group . While Nuclear Magnetic Resonance (NMR) is definitive for proton positioning, IR spectroscopy provides a rapid, cost-effective "fingerprint" for routine quality control.

The Comparison Challenge

The primary analytical challenge is differentiating the target molecule from:

-

2-Methylindole (Parent): Lacks the C-F bonds.[1]

-

Isomeric Fluoroindoles (e.g., 5,7-difluoro): Similar mass, but distinct "Fingerprint" (bending) vibrations.

Comparative Spectral Analysis

The following data compares the established experimental values of the parent compound (2-methylindole) with the diagnostic spectral signatures of the 4,6-difluoro derivative.

Table 1: Diagnostic Peak Comparison

| Spectral Region | Vibrational Mode | 2-Methylindole (Parent) | 4,6-Difluoro-2-methylindole (Target) | Differentiation Logic |

| Functional Group | N-H Stretch | 3390–3410 cm⁻¹ (Sharp, non-bonded)~3200 cm⁻¹ (Broad, H-bonded) | 3400–3420 cm⁻¹ | Fluorine (EWG) at pos 4/6 inductively withdraws e- density, slightly increasing N-H bond force constant (acidity increases).[1] |

| C-H Region | Ar-H vs Alkyl-H | 3050 cm⁻¹ (Ar-H)2910–2850 cm⁻¹ (Methyl) | 3060–3080 cm⁻¹ (Ar-H)2920–2860 cm⁻¹ (Methyl) | The methyl group signal remains constant (2900 region), confirming the "2-methyl" core is intact.[1] |

| Skeletal | Indole Ring (C=C) | 1615, 1580, 1455 cm⁻¹ | 1630–1645 cm⁻¹ | Fluorination typically blueshifts (increases wavenumber) the aromatic ring breathing modes due to ring stiffening. |

| Diagnostic Zone | C-F Stretch | Absent | 1150–1250 cm⁻¹ (Strong) | CRITICAL IDENTIFIER. Strong, broad bands appear here only in the fluorinated target.[1] |

| Fingerprint | OOP C-H Bending | 730–750 cm⁻¹ (Ortho-disubstituted character) | 820–860 cm⁻¹ | 4,6-substitution leaves isolated protons at H5 and H7.[1] Isolated Ar-H bending occurs at higher frequencies than adjacent protons.[1] |

Note on Data Source: 2-Methylindole values are based on standard NIST/SDBS library spectra. 4,6-Difluoro values are derived from substituent-effect principles (Hammett correlations) and comparative data from 4-fluoroindole and 6-fluoroindole analogs.[1]

Detailed Mechanistic Analysis

A. The Fluorine Signature (1000–1400 cm⁻¹)

The most definitive proof of synthesis success is the appearance of the C-F stretching vibrations .

-

Mechanism: The C-F bond is highly polar and strong, resulting in an intense dipole change during vibration.

-

Observation: Look for 1-2 very strong bands between 1150 and 1250 cm⁻¹ .[1]

-

Differentiation: In the parent 2-methylindole, this region contains only weak C-N or C-C fingerprints.[1] If your spectrum lacks a strong band here, you have likely failed to incorporate fluorine or lost it (e.g., defluorination side reactions).

B. The "Isolated Proton" Fingerprint (600–900 cm⁻¹)

The substitution pattern at positions 4 and 6 creates a unique topology for the remaining aromatic protons (H5 and H7).

-